5-Amino-1-cyclobutylhex-4-en-3-one
Description
5-Amino-1-cyclobutylhex-4-en-3-one is an organic compound featuring a cyclobutyl group attached to a hex-4-en-3-one backbone with an amino substituent at the 5-position. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol.
Properties
CAS No. |
921588-36-5 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-amino-1-cyclobutylhex-4-en-3-one |
InChI |
InChI=1S/C10H17NO/c1-8(11)7-10(12)6-5-9-3-2-4-9/h7,9H,2-6,11H2,1H3 |
InChI Key |
VCOWHOFOIOSLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCC1CCC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 5-Amino-1-cyclobutylhex-4-en-3-one and two analogous compounds:
Structural and Reactivity Insights
- Cyclobutyl vs. Cyclohexene Rings: The cyclobutyl group in the target compound introduces significant ring strain compared to the cyclohexene ring in 3-Amino-2-cyclohexen-1-one . This strain may enhance reactivity in cycloaddition or ring-opening reactions but reduce thermal stability.
- Aromatic Substitutions: The (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one contains bulky aromatic groups (diphenyl, dibenzylamino) that increase steric hindrance and lipophilicity. This contrasts with the target compound’s simpler structure, which likely improves solubility in polar solvents.
- Chirality and Stereochemistry: The (S,Z)-configured compound demonstrates the importance of stereochemistry in biological activity, a feature absent in the non-chiral this compound.
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